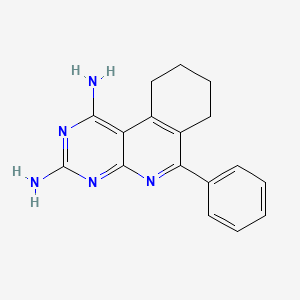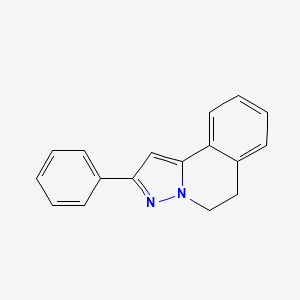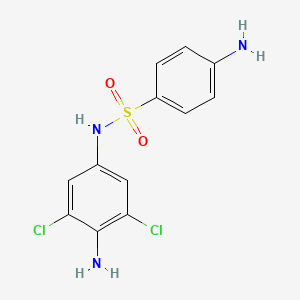
2,3,4,9-Tetrahydro-2-((dimethylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,9-Tetrahydro-2-((dimethylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyridine ring fused to an indole structure, with additional functional groups that contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-Tetrahydro-2-((dimethylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole typically involves multi-step organic reactions. Common starting materials might include pyridine derivatives and indole precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using automated equipment to control reaction parameters precisely. The process might include steps such as:
Refluxing: Heating the reaction mixture to boiling and condensing the vapors back to liquid.
Purification: Using techniques like crystallization, distillation, or chromatography to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,9-Tetrahydro-2-((dimethylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions might include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic uses, such as targeting specific receptors or enzymes.
Industry: Use in the production of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved might include:
Binding to receptors: Modulating their activity.
Inhibiting enzymes: Blocking their catalytic function.
Interacting with DNA/RNA: Affecting gene expression or replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to 2,3,4,9-Tetrahydro-2-((dimethylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole include other pyridine-indole derivatives with different substituents.
Uniqueness
What sets this compound apart is its specific functional groups and their arrangement, which confer unique chemical and biological properties. This uniqueness might make it particularly effective in certain applications compared to its analogs.
Propriétés
Numéro CAS |
110785-19-8 |
|---|---|
Formule moléculaire |
C20H22N4O |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2-(dimethylamino)-1-(1-pyridin-3-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C20H22N4O/c1-23(2)13-18(25)24-11-9-16-15-7-3-4-8-17(15)22-19(16)20(24)14-6-5-10-21-12-14/h3-8,10,12,20,22H,9,11,13H2,1-2H3 |
Clé InChI |
OQEJZBLFDQHTFB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(=O)N1CCC2=C(C1C3=CN=CC=C3)NC4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![16,33-dioxaoctacyclo[16.15.0.02,15.03,8.09,14.019,32.020,25.026,31]tritriaconta-1(18),2(15),3,5,7,9,11,13,19(32),20,22,24,26,28,30-pentadecaen-17-one](/img/structure/B12800691.png)
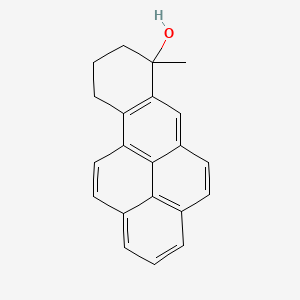



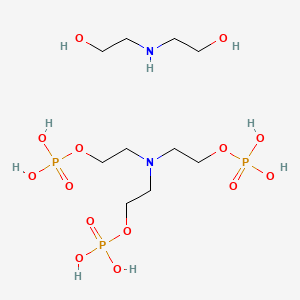
![3-Amino-6-ethyl-8,9-dimethyl-pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B12800728.png)
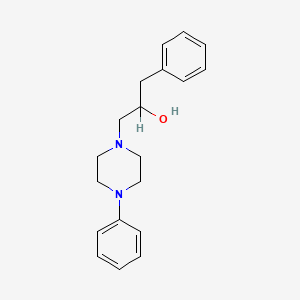
![Ethyl 2-spiro[1,3-dioxolane-2,11'-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene]-15'-ylacetate](/img/structure/B12800743.png)

